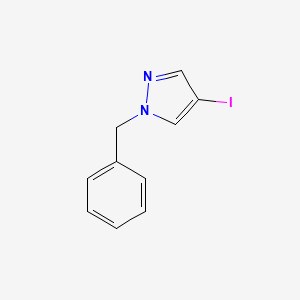

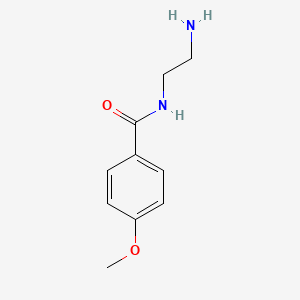

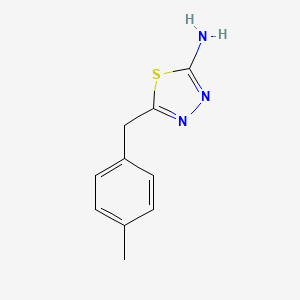

![molecular formula C15H20N4S B1275588 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 669748-48-5](/img/structure/B1275588.png)

4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and potential in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-triazole derivatives is well-represented, with studies highlighting their synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, often starting with the cyclization of various precursors such as dithiocarbazinate or thiosemicarbazides, followed by condensation or intramolecular cyclization to introduce various substituents . For example, the synthesis of a similar compound, "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione," was achieved through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of the compound by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy . These studies provide detailed information on the geometry, hydrogen bonding, and tautomeric states of the compounds. For instance, the presence of thiol-thione tautomerism is a common feature in these molecules, which can be analyzed using density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by their tautomeric forms and the presence of various substituents. The thiol-thione tautomerism plays a significant role in the chemical behavior of these compounds . Additionally, the presence of allyl groups can introduce the possibility of further chemical transformations through reactions such as allylic substitutions or additions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are typically characterized using a combination of experimental techniques and theoretical calculations . These properties are crucial for understanding the compound's potential applications, especially in biological contexts. For example, the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) analysis provide insights into the reactivity and interaction of the compound with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

Synthesis of Schiff Bases : A study by Mobinikhaledi et al. (2010) explored the synthesis of Schiff bases containing the 1,2,4-triazole ring, crucial in developing various organic compounds with potential industrial and pharmaceutical applications. Mobinikhaledi et al., 2010.

Corrosion Inhibition : Orhan et al. (2012) studied the use of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in inhibiting corrosion in mild steel, demonstrating its potential in protecting metal surfaces in industrial applications. Orhan et al., 2012.

Chemical Structure Analysis : Research by Kaldrikyan et al. (2013) focused on the synthesis of new 1,2,4-triazole-3-thiol derivatives to investigate the relationship between chemical structure and antitumor activity, highlighting the compound's significance in medicinal chemistry research. Kaldrikyan et al., 2013.

Biological and Pharmacological Studies

DNA Methylation Inhibitors : Hakobyan et al. (2017) synthesized novel DNA methylation inhibitors from 1,2,4-triazole-3-thiols, indicating their potential in cancer treatment by modulating gene expression. Hakobyan et al., 2017.

Antimicrobial Activities : Bayrak et al. (2009) investigated 1,2,4-triazoles for their antimicrobial activities, suggesting their use in developing new antimicrobial agents. Bayrak et al., 2009.

Anti-Inflammatory Properties : A study by Arustamyan et al. (2021) synthesized 1,2,4-triazole-3-thiols with anti-inflammatory properties, providing insights into developing new anti-inflammatory drugs. Arustamyan et al., 2021.

Anticancer Research : Šermukšnytė et al. (2022) explored the effects of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and growth, shedding light on their potential as anticancer agents. Šermukšnytė et al., 2022.

Cholinesterase Inhibitors : Research by Arfan et al. (2018) involved studying 1,2,4-triazole-3-thiols as cholinesterase inhibitors, indicating their potential in treating neurodegenerative diseases like Alzheimer's. Arfan et al., 2018.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-[4-(diethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4S/c1-4-11-19-14(16-17-15(19)20)12-7-9-13(10-8-12)18(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGPQLCQEQJMOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396668 |

Source

|

| Record name | 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669748-48-5 |

Source

|

| Record name | 4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

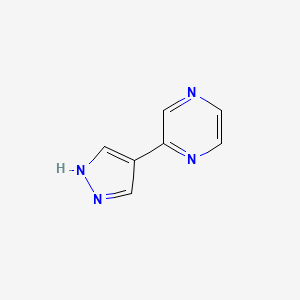

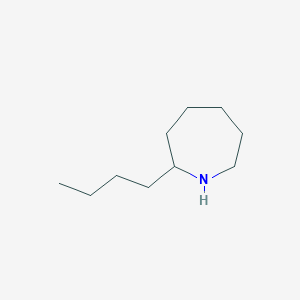

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)